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molecular formula C9H9BrClNO B110724 N-(4-bromo-3-chloro-2-methylphenyl)acetamide CAS No. 125328-80-5

N-(4-bromo-3-chloro-2-methylphenyl)acetamide

Cat. No. B110724
M. Wt: 262.53 g/mol
InChI Key: KKYLGFXKQCOIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807691B2

Procedure details

Dissolve N-(3-chloro-2-methyl-phenyl)-acetamide (120.0 g, 0.653 mol) in acetic acid and cool to 0° C. Add bromine (313.3 g, 1.96 mol) dropwise over 30 min via an addition funnel. Stir for 17 h while allowing the reaction to warm to room temperature. Pour the reaction into 1 L of ice, and filter. Rinse the filter cake with 4 L of water. The title product is isolated in 93.6% yield (160.6 g) as a white solid. MS: MS (ESI−): 262 (M−1)−. MS (ESI+): 263 (M+1)+.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
313.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
93.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:12])=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.[Br:13]Br>C(O)(=O)C>[Br:13][C:7]1[CH:6]=[CH:5][C:4]([NH:8][C:9](=[O:11])[CH3:10])=[C:3]([CH3:12])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)NC(C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
313.3 g
Type
reactant
Smiles
BrBr
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
Pour
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Rinse the filter cake with 4 L of water

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)NC(C)=O)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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